REACTION_CXSMILES
|
[H-].[H-].[H-].[H-].[Li+].[Al+3].[C:7]1([CH:13]2[NH:19][CH2:18][CH2:17][NH:16][C:15](=O)[CH2:14]2)[CH:12]=[CH:11][CH:10]=[CH:9][CH:8]=1.[OH-].[Na+]>C1COCC1.O>[C:7]1([CH:13]2[NH:19][CH2:18][CH2:17][NH:16][CH2:15][CH2:14]2)[CH:8]=[CH:9][CH:10]=[CH:11][CH:12]=1 |f:0.1.2.3.4.5,7.8|
|
Name
|
|
Quantity
|
2 g
|
Type
|
reactant
|
Smiles
|
[H-].[H-].[H-].[H-].[Li+].[Al+3]
|
Name
|
|
Quantity
|
5 g
|
Type
|
reactant
|
Smiles
|
C1(=CC=CC=C1)C1CC(NCCN1)=O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Name
|
|
Quantity
|
3 mL
|
Type
|
solvent
|
Smiles
|
O
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
Then the mixture was stirred for 8 hours at room temperature
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
at 10° C
|
Type
|
STIRRING
|
Details
|
the mixture was stirred for 15 minutes at room temperature
|
Duration
|
15 min
|
Type
|
FILTRATION
|
Details
|
Once the resulting salts had been filtered out
|
Reaction Time |
8 h |
Name
|
|
Type
|
product
|
Smiles
|
C1(=CC=CC=C1)C1CCNCCN1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 4.9 g | |
YIELD: CALCULATEDPERCENTYIELD | 105.8% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |